[2-(4-Chlorophenyl)ethyl](4-pyridinylmethyl)amine hydrobromide
CAS No.: 1609396-65-7
Cat. No.: VC8245275
Molecular Formula: C14H16BrClN2
Molecular Weight: 327.65
* For research use only. Not for human or veterinary use.
amine hydrobromide - 1609396-65-7](/images/structure/VC8245275.png)
Specification
CAS No. | 1609396-65-7 |
---|---|
Molecular Formula | C14H16BrClN2 |
Molecular Weight | 327.65 |
IUPAC Name | 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrobromide |
Standard InChI | InChI=1S/C14H15ClN2.BrH/c15-14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13;/h1-4,6-9,17H,5,10-11H2;1H |
Standard InChI Key | SLYVTSFAOGTIDE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl.Br |
Canonical SMILES | C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl.Br |
Introduction
Chemical Structure and Nomenclature
2-(4-Chlorophenyl)ethylamine hydrobromide is a secondary amine salt characterized by a 4-chlorophenyl group linked to an ethylamine backbone, which is further substituted with a 4-pyridinylmethyl moiety. The hydrobromic acid counterion stabilizes the amine via protonation, forming a crystalline solid .
Molecular Formula:
Molecular Weight: 328 g/mol
IUPAC Name: 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine hydrobromide
SMILES:
InChI Key: LUNHCCVXOZOINB-UHFFFAOYSA-N
The 4-pyridinylmethyl group distinguishes this compound from its 3-pyridinyl isomer (CAS 1609404-30-9), which exhibits different electronic and steric properties due to the nitrogen atom’s position in the pyridine ring.
Synthesis and Preparation
The synthesis of this compound typically involves a two-step process:
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Formation of the Free Base: Condensation of 4-chlorophenylethylamine with 4-pyridinylmethylamine derivatives under catalytic conditions.
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Salt Formation: Treatment of the free base with hydrobromic acid to yield the hydrobromide salt .
A patent (WO2009057133A2) describes analogous methods for hydrobromide salt synthesis, where hydrolysis of intermediates using aqueous hydrobromic acid at 80–85°C facilitates salt formation . The reaction’s efficiency depends on stoichiometric ratios, temperature control, and purification techniques such as recrystallization .
Physicochemical Properties
The compound’s physicochemical profile is critical for its handling and application in research:
Property | Value |
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Melting Point | Not documented |
Boiling Point | 382.3 ± 27.0 °C |
Density | 1.2 ± 0.1 g/cm³ |
Solubility | Moderate in polar solvents |
Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |
Precaution | Recommendation |
---|---|
Personal Protective Equipment | Gloves, goggles, lab coat |
Storage Conditions | -20°C for long-term |
Waste Disposal | Professional biohazard services |
Exposure risks include irritation to skin and mucous membranes. Hydrobromic acid release during decomposition necessitates ventilation and neutralization measures .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields due to side reactions during amine alkylation .
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Data Gaps: Absence of pharmacokinetic or toxicity profiles hinders pharmaceutical development .
Future research should prioritize:
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